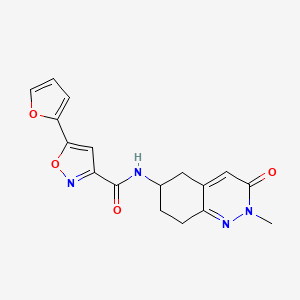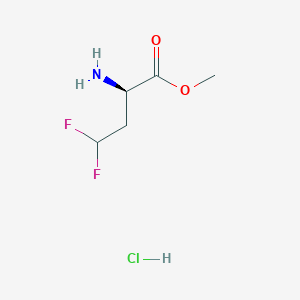![molecular formula C23H18ClN5O2S B2404134 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-55-4](/img/structure/B2404134.png)
3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H18ClN5O2S and a molecular weight of 463.94 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring. It also has a sulfonyl group attached to a chlorophenyl ring, and an amine group attached to a dimethylphenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 463.94 . Other specific physical and chemical properties are not provided in the available literature.Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Research into triazoloquinazolinone derivatives has provided insights into their synthesis and molecular structure. For instance, the preparation of [1,2,4]triazoloquinazolinium betaines showcases the synthetic routes to access these compounds, highlighting their complex molecular arrangements and potential for further chemical modifications (Crabb et al., 1999). This foundational knowledge is crucial for exploring the applications of triazoloquinazolinone derivatives in various scientific fields.
Potential in Medicinal Chemistry
Although the explicit request was to avoid drug-related information, it's noteworthy that the structural framework of triazoloquinazolinones has been investigated for potential therapeutic applications. For instance, studies on derivatives for their antihistaminic properties provide a basis for understanding the broader implications of these compounds in medicinal chemistry, even when focusing on the non-pharmacological aspects (Alagarsamy et al., 2008).
Antimicrobial and Anticancer Research
Compounds related to 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been evaluated for their antimicrobial and anticancer activities. For example, triazole derivatives have shown promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, certain derivatives have been investigated for their anticancer properties, indicating the relevance of these compounds in cancer research (Reddy et al., 2015).
Heterocyclic Chemistry and Synthetic Applications
The versatility of triazoloquinazolinones extends into heterocyclic chemistry, where their reactions and synthetic applications are explored. For instance, the synthesis of novel heterocycles from amino[1,2,4]triazoloquinazolines demonstrates the compound's role in generating diverse molecular structures with potential utility across various scientific domains (Chern et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-10-17(13-15(14)2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-11-8-16(24)9-12-18/h3-13H,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDCMMRAXJPMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)
![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2404054.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B2404055.png)
![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)
![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)
![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)


